5-Chloro-2-fluoro-4-hydroxybenzaldehyde
Overview
Description
5-Chloro-2-fluoro-4-hydroxybenzaldehyde, also known as 2-chloro-6-fluoro-4-formylphenol, is a useful compound that can be applied as an organic building block throughout organic chemistry . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves a Knoevenagel condensation reaction . It may be used in the synthesis of substituted α-cyanocinnamic acid . More detailed synthesis routes and methods are available.Molecular Structure Analysis
The molecular formula of this compound is C7H4ClFO2, and its molecular weight is 174.56 . The structure of this compound is also available as a 2D Mol file .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 245.1±35.0 °C (Predicted), a density of 1.508±0.06 g/cm3 (Predicted), and a pKa of 6.75±0.23 (Predicted) .Scientific Research Applications
Synthesis and Anticancer Activity
5-Chloro-2-fluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of anticancer compounds. Lawrence et al. (2003) synthesized a series of fluorinated analogues of combretastatins, employing fluoro-substituted stilbenes derived from similar benzaldehydes, which demonstrated potent cell growth inhibitory properties (Lawrence et al., 2003).
Chemosensor Development
Gao et al. (2014) developed a chemosensor for the detection of copper ions using derivatives of salicylaldehydes, which includes compounds related to this compound. This chemosensor demonstrated a color change upon the detection of Cu2+, making it useful for visual detection (Gao et al., 2014).
Synthesis of Herbicide Intermediates
Zhou Yu (2002) reported on the synthesis of herbicide intermediates using a compound structurally similar to this compound, showcasing its relevance in agricultural chemical development (Zhou Yu, 2002).
Development of Schiff-base Macrocyclic Complexes
Chen et al. (2014) explored the use of related benzaldehydes in creating Schiff-base macrocyclic complexes. These complexes have applications in areas like coordination chemistry and molecular engineering (Chen et al., 2014).
Antitumor Activity of Molybdenum(VI) Complexes
Hussein et al. (2014) conducted a study synthesizing dioxomolybdenum(VI) complexes with ligands derived from 5-chloro-2-hydroxybenzaldehyde, demonstrating significant antiproliferative activities, indicating potential applications in chemotherapy (Hussein et al., 2014).
Liquid Crystalline and Fire Retardant Molecules
Jamain et al. (2020) synthesized molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, demonstrating liquid crystalline and fire retardant properties. Compounds like 5-chloro-2-hydroxybenzaldehyde were crucial in this synthesis, indicating its relevance in material science (Jamain et al., 2020).
Solubility Studies
Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of compounds structurally similar to this compound, contributing to understanding its physical and chemical properties (Larachi et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-fluoro-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPIXIKKYXDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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